4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl

Descripción general

Descripción

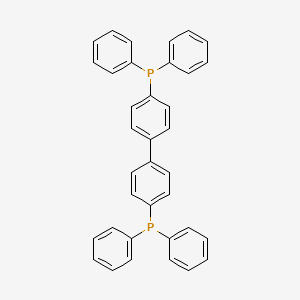

4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl is an organophosphorus compound widely used in various fields of chemistry. This compound is known for its unique structure, which consists of two diphenylphosphanyl groups attached to a biphenyl backbone. It is often utilized as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl typically involves the reaction of diphenylphosphine with 4,4’-dibromobiphenyl. This reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-120°C and using a suitable solvent such as toluene or THF (tetrahydrofuran).

Industrial Production Methods: In an industrial setting, the production of 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems.

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the parent phosphine.

Substitution: The diphenylphosphanyl groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Parent phosphine.

Substitution: Substituted phosphines.

Aplicaciones Científicas De Investigación

4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.

Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and drug delivery systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the production of advanced materials, including polymers and electronic devices.

Mecanismo De Acción

The mechanism by which 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with transition metals. The diphenylphosphanyl groups act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

Comparación Con Compuestos Similares

4,4’-Bis(diphenylphosphanyl)-1,1’-binaphthyl oxide (BINAPO): Similar in structure but with a binaphthyl backbone.

4,4’-Bis(imidazolyl)diphenyl ether: Contains imidazolyl groups instead of diphenylphosphanyl groups.

Uniqueness: 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl is unique due to its biphenyl backbone and the presence of two diphenylphosphanyl groups, which provide a high degree of stability and versatility in forming metal complexes. This makes it particularly valuable in catalytic applications where stability and reactivity are crucial.

Actividad Biológica

4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl (CAS Number: 4129-44-6) is a bidentate phosphine ligand characterized by its unique biphenyl structure and two diphenylphosphanyl groups. This compound is notable for its strong coordination capabilities with various metal centers, making it an essential component in coordination chemistry and catalysis. Recent studies have begun to explore its biological activity, particularly in the context of drug development and biochemical applications.

- Molecular Formula : C₃₆H₂₈P₂

- Ligand Field Strength : Exhibits strong donor properties due to electron-rich phosphorus atoms.

- Structure : The compound features a biphenyl backbone with two diphenylphosphanyl groups, contributing to enhanced steric and electronic properties.

Biological Activity

The biological activity of this compound is primarily linked to its role as a ligand in metal complexes that exhibit various pharmacological effects. Studies have indicated potential applications in several areas:

Anticancer Activity

Research has shown that metal complexes formed with this compound can possess significant anticancer properties. For example:

- Case Study : A study investigated the cytotoxic effects of palladium(II) complexes with this ligand against several cancer cell lines. The results indicated that these complexes exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity when coordinated with transition metals:

- Research Findings : A series of copper complexes were synthesized using this compound as a ligand. These complexes demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Metal Coordination : The ligand's ability to form stable complexes with metals may enhance the bioavailability and efficacy of the resulting compounds.

- Cellular Interaction : Preliminary studies suggest that these metal-ligand complexes may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(diphenylphosphino)methane | Bidentate Phosphine | Contains a central carbon atom linking two phosphines. |

| 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene Derivative | Integrates an iron center within a sandwich complex. |

| 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl | Bidentate Phosphine | Features additional substituents enhancing solubility. |

| 4,4'-Bis(dialkylphosphanyl)-1,1'-biphenyl | Alkyl-substituted Phosphine | Varies in sterics due to different alkyl groups. |

Propiedades

IUPAC Name |

[4-(4-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28P2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUKHLSOORRJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.